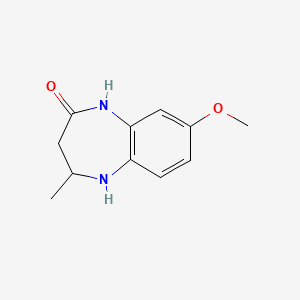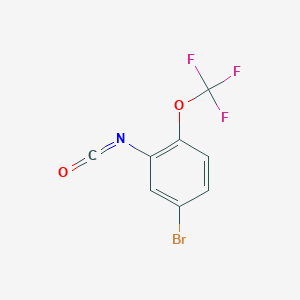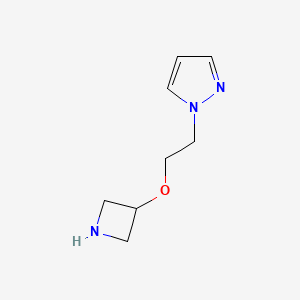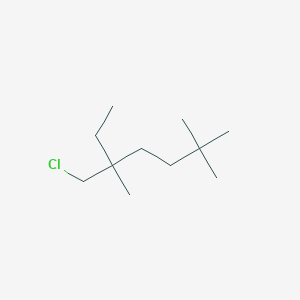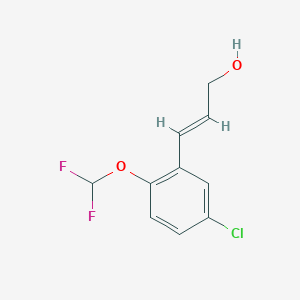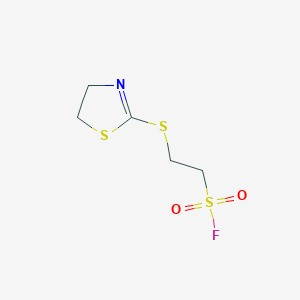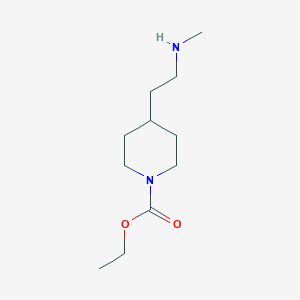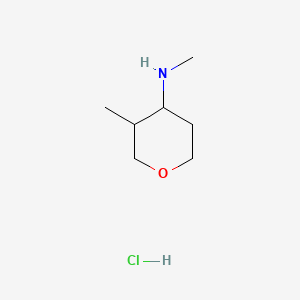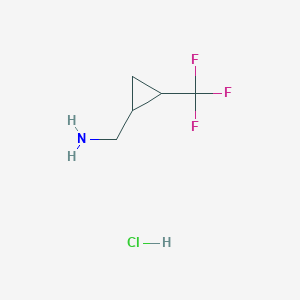
(2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClF3N. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanamine group. This compound is often used as an intermediate in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the cyclopropyl ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Cyclopropyl ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated cyclopropyl compounds
Applications De Recherche Scientifique
(2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of (2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its binding affinity and specificity towards target proteins. The methanamine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl [2-fluoro-3-(trifluoromethyl)phenyl]methanamine
- (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- (2-Fluoro-4-isopropylphenyl)methanamine hydrochloride
- (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride
Uniqueness
(2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties to the molecule. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. Additionally, the cyclopropyl ring provides a rigid and compact structure, which can influence the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.
Propriétés
Formule moléculaire |
C5H9ClF3N |
|---|---|
Poids moléculaire |
175.58 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H |
Clé InChI |
XUMSKUUSLHIDHC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(F)(F)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



